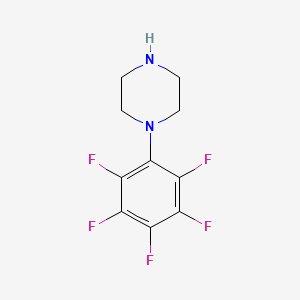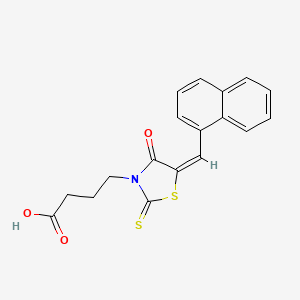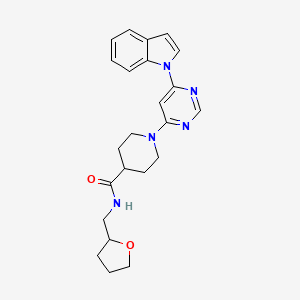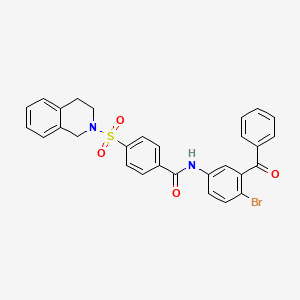![molecular formula C16H16N4O4S B2512532 N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448026-98-9](/img/structure/B2512532.png)
N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a furan ring and a thiazole ring, both of which are common heterocycles in medicinal chemistry.
Molecular Structure Analysis
The compound’s structure includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
a. Kinase Inhibition: The compound’s structure suggests potential kinase inhibition activity. Further modifications could be explored to investigate how the chiral moiety influences kinase inhibition .
b. Antibacterial Activity: Structure–activity relationship (SAR) studies have shown that substituents on the N′ position influence antibacterial activity. For instance, N′-Ph substituents exhibited higher activity compared to N′-Et or N′-H .
Biological Research
The compound’s unique structure may find applications in biological research:
a. Cell Growth Studies: In vitro studies could explore the effect of this compound on cell growth. For instance, assessing cell proliferation rates after culturing cells with the compound could provide insights .
b. Structural Biology: The compound’s stereochemistry and spatial orientation of substituents could impact its binding mode to enantioselective proteins. Structural studies using X-ray diffraction analysis could elucidate its interactions .
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds.
Mode of action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways “N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” might affect. Pyrrolidine derivatives have been found to interact with a variety of biological targets .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties .
Result of action
Pyrrolidine derivatives have been found to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
N-[5-(5-oxopyrrolidine-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-13-2-1-11(17-13)15(23)20-5-3-10-12(7-20)25-16(18-10)19-14(22)9-4-6-24-8-9/h4,6,8,11H,1-3,5,7H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOVEKLKLCZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)
![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)



![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)
![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)
![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)